molecular formula C8H12O B13763124 1,2-Epoxyoctahydropentalene CAS No. 6567-98-2

1,2-Epoxyoctahydropentalene

Katalognummer: B13763124
CAS-Nummer: 6567-98-2
Molekulargewicht: 124.18 g/mol
InChI-Schlüssel: WMSIDAPKDOLAKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Epoxyoctahydropentalene is an organic compound with the molecular formula C8H12O. It is a type of epoxide, characterized by a three-membered ring containing an oxygen atom. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research and industrial applications .

Vorbereitungsmethoden

The synthesis of 1,2-Epoxyoctahydropentalene typically involves the epoxidation of octahydropentalene. One common method is the reaction of octahydropentalene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity .

Industrial production methods may involve the use of more scalable processes, such as the catalytic epoxidation using metal catalysts like titanium silicalite-1 (TS-1) in the presence of hydrogen peroxide. This method offers advantages in terms of efficiency and environmental sustainability .

Analyse Chemischer Reaktionen

1,2-Epoxyoctahydropentalene undergoes various chemical reactions, primarily due to the strained three-membered epoxide ring. Some of the key reactions include:

Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 1,2-Epoxyoctahydropentalene primarily involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications .

At the molecular level, the compound can interact with nucleophiles, leading to the formation of new bonds and the generation of diverse chemical products. The specific pathways and targets depend on the nature of the nucleophile and the reaction conditions .

Eigenschaften

CAS-Nummer

6567-98-2

Molekularformel

C8H12O

Molekulargewicht

124.18 g/mol

IUPAC-Name

3-oxatricyclo[4.3.0.02,4]nonane

InChI

InChI=1S/C8H12O/c1-2-5-4-7-8(9-7)6(5)3-1/h5-8H,1-4H2

InChI-Schlüssel

WMSIDAPKDOLAKY-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC3C(C2C1)O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.